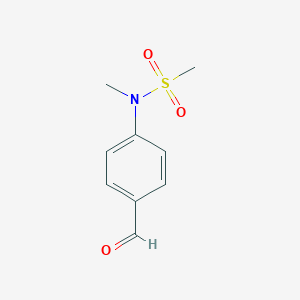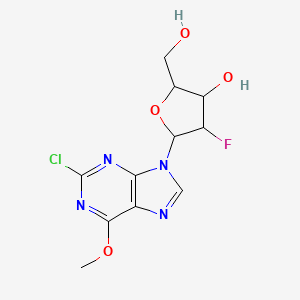
3-((4-Chlorobenzyl)amino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(4-chlorophenyl)propanoic acid , is a chemical compound with the molecular formula C₉H₁₀ClNO₂. It has a molecular weight of 199.634 g/mol and a density of approximately 1.3 g/cm³. The compound does not have a specific melting point reported .
Métodos De Preparación
Synthetic Routes:: The synthetic preparation of 3-((4-Chlorobenzyl)amino)propanoic acid involves the following steps:
Acylation: Start with 4-chlorobenzylamine (C₇H₈ClN) and react it with acetic anhydride (C₄H₆O₃) to form the corresponding acylated intermediate.
Hydrolysis: The acylated intermediate is then hydrolyzed using a strong base (such as sodium hydroxide) to yield this compound.
Industrial Production:: Industrial production methods for this compound are not widely documented. the synthetic routes mentioned above can be adapted for large-scale production.
Análisis De Reacciones Químicas
3-((4-Chlorobenzyl)amino)propanoic acid can undergo various chemical reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution: The compound can participate in substitution reactions, replacing functional groups. Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide).
Major products formed from these reactions include derivatives of the parent compound, such as amides, esters, or substituted propanoic acids.
Aplicaciones Científicas De Investigación
3-((4-Chlorobenzyl)amino)propanoic acid finds applications in various scientific fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a pharmacophore or ligand.
Medicine: Studied for its biological activity, including potential therapeutic effects.
Industry: May serve as an intermediate in the production of other compounds.
Mecanismo De Acción
The exact mechanism by which 3-((4-Chlorobenzyl)amino)propanoic acid exerts its effects depends on its specific application. It could involve interactions with molecular targets (such as receptors or enzymes) or modulation of cellular pathways.
Comparación Con Compuestos Similares
While there are no direct analogs of 3-((4-Chlorobenzyl)amino)propanoic acid, similar compounds include other amino acids with aromatic substituents. the unique combination of a chlorobenzyl group and an amino acid backbone sets it apart.
Remember that further research and experimental studies are essential to fully understand the compound’s properties and applications
Propiedades
Fórmula molecular |
C10H12ClNO2 |
|---|---|
Peso molecular |
213.66 g/mol |
Nombre IUPAC |
3-[(4-chlorophenyl)methylamino]propanoic acid |
InChI |
InChI=1S/C10H12ClNO2/c11-9-3-1-8(2-4-9)7-12-6-5-10(13)14/h1-4,12H,5-7H2,(H,13,14) |
Clave InChI |
IYYANEAXGXRRNO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CNCCC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12103692.png)
![N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide](/img/structure/B12103703.png)
![(4R)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-ol](/img/structure/B12103705.png)







![3a,5a,5b,8,8,11a-Hexamethyl-3-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13-tetradecahydrocyclopenta[a]chrysene](/img/structure/B12103744.png)



